molecular formula C23H24ClN5O2 B5988416 N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide

Cat. No.: B5988416
M. Wt: 437.9 g/mol
InChI Key: KHDQOOOELMMNJI-UHFFFAOYSA-N
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Description

N-{[(5-Chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide is a structurally complex molecule featuring a central amidine group bridging two aromatic systems: a 5-chloro-2-phenoxyphenyl moiety and a 4,6-dimethylpyrimidin-2-yl group.

Properties

IUPAC Name

N-[(Z)-N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-14(2)21(30)28-23(29-22-25-15(3)12-16(4)26-22)27-19-13-17(24)10-11-20(19)31-18-8-6-5-7-9-18/h5-14H,1-4H3,(H2,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDQOOOELMMNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)\NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the chlorination of phenoxyphenyl compounds, followed by the introduction of the dimethylpyrimidinyl group through nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized phenoxyphenyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyphenyl derivatives.

Scientific Research Applications

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with 4,6-Dimethylpyrimidin-2-yl Motifs

(a) N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea ()
  • Structure : Features a 4,6-dimethylpyrimidin-2-ylthiourea core linked to a chlorophenyl-furan system.
  • Crystallography: Monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds and π-π interactions stabilizing the 3D architecture .
  • Bioactivity : Exhibits herbicidal activity, attributed to the electron-withdrawing trifluoromethyl group enhancing reactivity.
(b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
  • Structure : Combines a pyrimidine-sulfanyl group with a methylpyridinyl-acetamide chain.
  • Synthesis: Prepared via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide in ethanol .
  • Applications : Serves as a medical intermediate, highlighting the role of pyrimidine derivatives in drug design.
(c) N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide ()
  • Structure : Contains a chlorophenyl group directly bonded to a pyrimidine-sulfanyl-acetamide scaffold.
  • Relevance : Demonstrates the versatility of pyrimidine-thioether linkages in enhancing molecular stability and bioactivity .

Functional Analogues with Chlorophenyl Groups

(a) 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one ()
  • Structure: Chromene-fused pyrimidinone with dual chlorophenyl groups.
  • Synthesis : Cyclocondensation under reflux in acetic anhydride, emphasizing the role of chlorophenyl groups in stabilizing fused heterocycles .
(b) Furochromenylideneamino Pyrimidinones ()
  • Structure: Furochromene-pyrimidinone hybrids with methoxy/khellin substituents.
  • Bioactivity : Analgesic and anti-inflammatory activities, likely due to π-stacking interactions from aromatic systems .

Table 2: Functional and Bioactive Comparisons

Compound Chlorophenyl Functionalization Bioactivity Key Interactions
Target Compound 5-Chloro-2-phenoxyphenyl Not reported Potential amidine-mediated H-bonding
2-Chlorophenyl Not reported Chromene-pyrimidinone fusion
None (furochromene focus) Analgesic, anti-inflammatory π-π stacking, H-bonding

Comparison with :

  • details sulfamoylpyrimidine synthesis using microwave-assisted reactions, suggesting modern techniques could optimize the target compound’s yield .

Biological Activity

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆ClN₅O, with a molecular weight of approximately 343.74 g/mol. The compound features a complex structure that includes a chloro-substituted phenyl ring and a dimethylpyrimidine moiety, which are known to contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds structurally similar to this compound. For instance, thiazolopyridine derivatives showed potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The structural similarities suggest that the compound may exhibit comparable antimicrobial properties.

Cytotoxicity and Anticancer Potential

In vitro studies using MTT assays have assessed the cytotoxic effects of related compounds on various cancer cell lines. Compounds with similar structural features demonstrated promising results in inhibiting cell proliferation in human cancer cell lines, indicating potential anticancer activity . Further research is needed to evaluate the specific effects of this compound on cancer cells.

The mechanisms through which this compound exerts its biological effects are likely multifaceted. For example, molecular docking studies have shown that related compounds can interact with key enzymes involved in bacterial DNA replication, such as DNA gyrase, through hydrogen bonding and hydrophobic interactions . These interactions are crucial for the expression of their antibacterial activity.

Study 1: Antimicrobial Screening

A recent study screened various pyrimidine derivatives for antimicrobial activity. Among these, certain derivatives exhibited significant activity against common bacterial strains. The findings suggest that modifications in the pyrimidine structure can enhance antimicrobial potency .

Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxic effects of related compounds on HaCat and Balb/c 3T3 cells. The results indicated that certain derivatives possess favorable drug-like properties and acceptable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making them suitable candidates for further development as therapeutic agents .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMIC (μM)Reference
Thiazolopyridine DerivativeAntimicrobial0.21
Related Pyrimidine DerivativeCytotoxicityVaries

Table 2: Structural Features Influencing Activity

Structural FeatureInfluence on Activity
Chloro SubstitutionIncreases antibacterial potency
Dimethylpyrimidine MoietyEnhances cytotoxic effects

Q & A

Q. What synthetic routes are recommended for the preparation of this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step protocol, including nucleophilic substitution and coupling reactions. Key steps include:
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) are critical for achieving high yields in heterocyclic ring formation .
  • Catalysts : Base catalysts like K2_2CO3_3 facilitate deprotonation and improve reaction efficiency .
    Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for confirming substituent positions. For example, aromatic protons in the 5-chloro-2-phenoxyphenyl group appear as distinct doublets in the 7.0–7.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the methylpropanamide backbone .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers confirm intermolecular interactions in the crystal lattice of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard. Steps include:
  • Data collection : Use a single-crystal diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Employ SHELXL for anisotropic displacement parameter modeling. Hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking distances (3.4–3.8 Å) are critical for lattice stabilization .

Advanced Research Questions

Q. How can structural ambiguities in X-ray data be resolved using computational tools?

  • Methodological Answer : Discrepancies in electron density maps or occupancy ratios can be addressed via:
  • Dual refinement : Compare SHELXL (for small molecules) and PHENIX (for macromolecules) outputs to cross-validate bond lengths and angles .
  • ORTEP visualization : Anisotropic displacement ellipsoids highlight thermal motion inconsistencies, guiding manual adjustments in WinGX .
    Example : A 0.02 Å deviation in C–N bond lengths may indicate over-refinement; constrain using ISOR commands in SHELXL .

Q. What strategies mitigate contradictions between in vitro and in vivo bioactivity data?

  • Methodological Answer :
  • Assay standardization : Ensure consistent pH (7.4 for physiological mimicry) and ionic strength across experiments .
  • Metabolite profiling : Use LC-MS to identify in vivo degradation products (e.g., hydrolyzed amide bonds) that may reduce efficacy .
  • Orthogonal validation : Combine enzyme inhibition assays with cell-based models (e.g., HEK293T) to confirm target engagement .

Q. How can purification protocols be scaled while minimizing polymorphism?

  • Methodological Answer : Polymorphism risks increase during scale-up. Mitigation strategies include:
  • Solvent screening : Use mixtures like chloroform:acetone (1:5 v/v) for slow evaporation, favoring thermodynamically stable polymorphs .
  • Seeding : Introduce pre-characterized microcrystals to direct crystallization pathways .
  • PAT (Process Analytical Technology) : Monitor particle size distribution in real-time via laser diffraction .

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